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Compound of Interest

Compound Name:
Pentanoic acid methyl-(2-

methylamino-ethyl)-amide

CAS No.: 917202-04-1

Cat. No.: B3023591

Get Quote

Introduction: The Significance of Pentanoic Acid
Amides and Mass Spectrometry
Pentanoic acid amides and their derivatives represent a class of small molecules with broad

relevance in biological systems, industrial processes, and pharmaceutical development. As

signaling molecules, components of larger bioactive compounds, or synthetic intermediates,

their precise structural characterization is paramount. Mass spectrometry (MS), particularly

when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique

for this purpose.[1][2] It offers unparalleled sensitivity and specificity, enabling not just the

determination of molecular weight but also the elucidation of molecular structure through the

analysis of fragmentation patterns.[2]

This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry

fragmentation pathways of primary, secondary, and tertiary pentanoic acid amides. It outlines

the core chemical principles governing these fragmentations and provides a robust, field-
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proven protocol for their analysis, designed for researchers and professionals in drug

development and chemical analysis.

Core Fragmentation Mechanisms in Aliphatic
Amides
The fragmentation of aliphatic amides in an EI source is not random; it is governed by

predictable chemical principles that lead to characteristic product ions. Understanding these

foundational mechanisms is essential for interpreting the mass spectrum of any given

pentanoic acid amide.

Alpha (α)-Cleavage
Alpha-cleavage is a dominant fragmentation pathway for many carbonyl compounds, including

amides.[3][4] This process involves the homolytic cleavage of a bond adjacent to the carbonyl

group. For amides, this can occur on either side of the C=O group.

Cleavage of the C-C bond: This cleavage results in the formation of a resonance-stabilized

acylium ion, which is often a prominent peak in the spectrum.[5]

Cleavage of the C-N bond: This cleavage, also referred to as N-CO cleavage, leads to the

loss of the amine portion as a radical and the formation of the same acylium ion.[6][7] This

pathway is particularly favorable in many amides.[8]

The McLafferty Rearrangement
First described by Fred McLafferty, this rearrangement is one of the most predictable and

diagnostic fragmentation patterns in mass spectrometry for molecules containing a carbonyl

group and an accessible hydrogen atom on the gamma (γ) carbon.[9][10] The process involves

the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered cyclic transition

state, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons.[3] This

results in the elimination of a neutral alkene molecule and the formation of a resonance-

stabilized enol radical cation, which is detected by the mass spectrometer.[10][11] For straight-

chain aliphatic amides like pentanamide, the McLafferty rearrangement is a highly favorable

and often produces the base peak.[8][11]
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Characteristic Fragmentation of Pentanoic Acid
Amides
The general principles of α-cleavage and McLafferty rearrangement can be applied to predict

the specific fragmentation patterns of pentanoic acid amides. The molecular weight of the

parent compound, pentanoic acid (C₅H₁₀O₂), is 102.13 g/mol . The corresponding primary

amide, pentanamide (C₅H₁₁NO), has a molecular weight of 101.15 g/mol .

Primary Amide: Pentanamide (C₅H₁₁NO)
When pentanamide is subjected to electron ionization, it undergoes several characteristic

fragmentations:

Molecular Ion (M⁺•): A molecular ion peak is usually observed at m/z 101. Its intensity can

vary but is typically present.[12]

McLafferty Rearrangement: As pentanamide has available γ-hydrogens, it readily undergoes

the McLafferty rearrangement. This involves the transfer of a hydrogen from C4 to the

carbonyl oxygen, followed by the cleavage of the C2-C3 bond, eliminating a neutral propene

molecule (42 Da). This produces a highly stable radical cation at m/z 59, which is often the

base peak in the spectrum.[11]

Alpha-Cleavage (C-C): Cleavage of the C1-C2 bond results in the loss of a butyl radical

(•C₄H₉) and the formation of the [H₂N-C=O]⁺ ion at m/z 44.[8][13]

Alpha-Cleavage (C-N): Cleavage of the amide bond results in the formation of a pentanoyl

acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85.

Secondary and Tertiary Pentanoic Acid Amides
The substitution on the nitrogen atom alters the observed fragments, though the underlying

mechanisms remain the same.

N-methylpentanamide (C₆H₁₃NO, MW=115.17):

Molecular Ion (M⁺•): m/z 115.
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McLafferty Rearrangement (Acyl Chain): Still produces a major fragment from the acyl

side, but the resulting ion now includes the N-methyl group, giving a peak at m/z 73.

Alpha-Cleavage (C-N): Leads to the same acylium ion at m/z 85.

Alpha-Cleavage (N-Side): Cleavage of the N-CH₃ bond is less favorable than other

pathways.

N,N-dimethylpentanamide (C₇H₁₅NO, MW=129.20):

Molecular Ion (M⁺•): m/z 129.

McLafferty Rearrangement (Acyl Chain): Produces a fragment ion at m/z 87.

Alpha-Cleavage (C-N): Leads to the acylium ion at m/z 85.

Alpha-Cleavage (N-Side): Cleavage of a C-N bond can lead to a fragment at m/z 114 (loss

of •CH₃).

Summary of Key Fragments
Compound

Molecular Ion
(m/z)

McLafferty
Fragment (m/z)

Acylium Ion
(m/z)

[H₂NCO]⁺
Fragment (m/z)

Pentanamide 101 59 (Base Peak) 85 44

N-

methylpentanami

de

115 73 85 -

N,N-

dimethylpentana

mide

129 87 85 -

Visualization of Fragmentation Pathways
The primary fragmentation pathways for pentanamide are illustrated below.
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Pentanamide Fragmentation

McLafferty Rearrangement

Alpha-Cleavage

Pentanamide Radical Cation
[CH3CH2CH2CH2CONH2]+•

m/z 101

Fragment Ion
[CH2=C(OH)NH2]+•
m/z 59 (Base Peak)

- C3H6

Acylium Ion
[CH3(CH2)3CO]+

m/z 85

- •NH2

Amide Fragment
[CONH2]+

m/z 44

- •C4H9

Neutral Loss
Propene (C3H6)
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Analysis Steps

Start: Sample/Standard

Sample Preparation
(Dilution / SPE Cleanup)

Spike Internal Standard
(Optional, for Quantitation)

GC-MS Injection (1 µL)

GC Separation
(HP-5MS Column)

MS Detection
(EI, 70 eV, Scan Mode)

Data Acquisition
(Total Ion Chromatogram)

Data Analysis

End: Identified Structure
& Concentration

Peak Identification
(Retention Time)

Extract Mass Spectrum

Library Search (NIST)

Manual Verification
(Key Fragments)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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